molecular formula C8H10BClO4 B8090645 (5-Chloro-2,3-dimethoxyphenyl)boronic acid

(5-Chloro-2,3-dimethoxyphenyl)boronic acid

Cat. No.: B8090645
M. Wt: 216.43 g/mol
InChI Key: RSRLDIKMZBDAAB-UHFFFAOYSA-N
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Description

(5-Chloro-2,3-dimethoxyphenyl)boronic acid is a boronic acid derivative characterized by the presence of a chloro group and two methoxy groups on the phenyl ring. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 5-chloro-2,3-dimethoxybenzene with a boronic acid derivative under suitable conditions.

  • Industrial Production Methods: Large-scale production typically involves the use of transition metal catalysts and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the boronic acid to its corresponding boronic ester or other reduced forms.

  • Substitution: Substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Various oxidized phenyl derivatives.

  • Reduction: Boronic esters and other reduced forms.

  • Substitution: Chloro-substituted phenyl derivatives.

Scientific Research Applications

(5-Chloro-2,3-dimethoxyphenyl)boronic acid is widely used in scientific research due to its versatility:

  • Chemistry: It is a key reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds.

  • Biology: The compound is used in the synthesis of biologically active molecules and probes for biological studies.

  • Medicine: It serves as a building block in the synthesis of pharmaceuticals and drug candidates.

  • Industry: Its applications extend to material science and the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the activation of various organic substrates.

Comparison with Similar Compounds

  • 3,5-Dimethoxyphenylboronic Acid: Lacks the chloro group, resulting in different reactivity and applications.

  • 5-Chloro-2-methoxyphenylboronic Acid: Similar structure but with only one methoxy group, leading to variations in chemical behavior.

Uniqueness: (5-Chloro-2,3-dimethoxyphenyl)boronic acid is unique due to its combination of chloro and methoxy groups, which provide distinct reactivity and utility in organic synthesis compared to its similar counterparts.

Properties

IUPAC Name

(5-chloro-2,3-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRLDIKMZBDAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)OC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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